molecular formula C10H13ClFNO B494705 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol CAS No. 869945-38-0

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol

Cat. No.: B494705
CAS No.: 869945-38-0
M. Wt: 217.67g/mol
InChI Key: GWIHCXHNSNSJKI-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is an organic compound characterized by the presence of a benzylamine moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methylamino]propan-2-ol
  • 1-[(2-Chloro-6-fluorobenzyl)amino]-3-(2,6-dichlorophenoxy)propan-2-ol

Comparison: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is unique due to its specific substitution pattern on the benzylamine moiety. The presence of both chlorine and fluorine atoms can enhance its chemical stability and reactivity compared to similar compounds. Additionally, the compound’s specific structure may confer unique biological properties, making it a valuable candidate for further research and development .

Biological Activity

1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloro and fluorine substituent on the benzyl moiety. This compound is characterized by its potential pharmacological properties, particularly its interaction with various biological targets.

  • Molecular Formula : C9H11ClFNO
  • Molecular Weight : 203.64 g/mol
  • Structure : The compound contains an amino group, a chlorinated and fluorinated benzyl group, and a hydroxyl group on a propanol backbone, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards biological targets, potentially leading to improved therapeutic effects compared to non-halogenated analogs.

Potential Targets

  • Neurotransmitter Receptors : Similar compounds have shown activity against neurotransmitter receptors, suggesting that this compound may also exhibit similar interactions.
  • Enzymes : The compound may inhibit enzyme activity by binding to active sites or alter receptor function as an agonist or antagonist.

Biological Activity Studies

Research has indicated that compounds with structural similarities to this compound have demonstrated various biological activities, including antiviral effects against HIV. For example, studies on related compounds showed significant inhibitory activity against HIV-1, indicating the potential for this compound in antiviral applications .

Case Study: HIV Inhibition

A study exploring the effects of 2-chloro-6-fluorobenzyl derivatives revealed potent activity against wild-type HIV-1 and clinically relevant mutants. The presence of specific substitutions influenced the compounds' antiviral efficacy, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions utilizing starting materials like 2-chloro-6-fluorobenzyl chloride and 1-amino-2-propanol under basic conditions. Variations in the synthesis can lead to different derivatives that may exhibit altered biological profiles.

Compound NameStructureNotable Features
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-olStructureVariation in halogen positioning affects reactivity
2-{[(2-Bromo-6-fluorophenyl)methyl]amino}propan-1-olStructureDifferent halogen may alter biological activity
2-{[(2-Chloro-6-methylphenyl)methyl]amino}propan-1-olStructureChanges lipophilicity and metabolic stability

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIHCXHNSNSJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(C=CC=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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